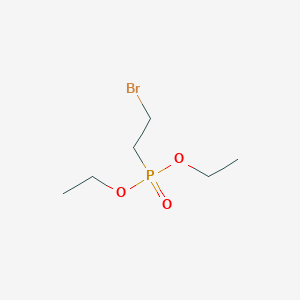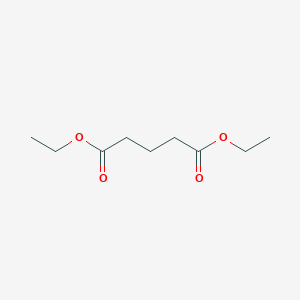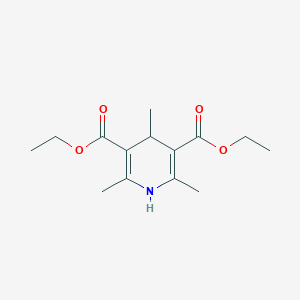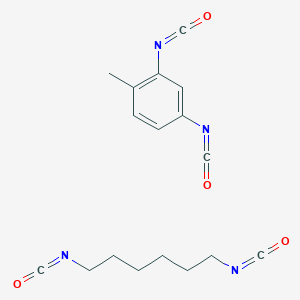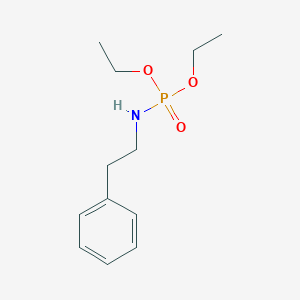
2-(3-Fluorophenyl)piperazine
Descripción general
Descripción
2-(3-Fluorophenyl)piperazine is a piperazine derivative . Piperazine derivatives are often used in research and forensic applications .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Molecular Structure Analysis
The molecular formula of 2-(3-Fluorophenyl)piperazine is C10H13FN2 . The molecule contains a total of 27 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 1 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), and 2 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied extensively. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-Fluorophenyl)piperazine is 180.22 .Aplicaciones Científicas De Investigación
Monoamine Oxidase Inhibitors
“2-(3-Fluorophenyl)piperazine” has been used in the design and synthesis of pyridazinones, which have been evaluated for their inhibitory activities against monoamine oxidase (MAO) -A and -B . For instance, compound T6, which contains the (2-fluorophenyl) piperazine moiety, was found to be a potent MAO-B inhibitor .
Antimicrobial Properties
Research on piperazine derivatives, including “2-(3-Fluorophenyl)piperazine”, has highlighted their potential antimicrobial properties. These compounds could be used in the development of new antimicrobial agents.
Antitubercular Properties
In addition to their antimicrobial properties, piperazine derivatives have also shown potential antitubercular properties. This suggests that “2-(3-Fluorophenyl)piperazine” could be used in the development of antitubercular drugs.
Synthesis of Mannich Bases
“2-(3-Fluorophenyl)piperazine” has been used in the synthesis of novel Mannich bases . These bases were designed, synthesized, and screened for their antimicrobial activity .
Synthesis of Piperazine Derivatives
“2-(3-Fluorophenyl)piperazine” has been used in the synthesis of various piperazine derivatives . These derivatives have been synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Development of New Drugs
The piperazine moiety, including “2-(3-Fluorophenyl)piperazine”, is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . This suggests that “2-(3-Fluorophenyl)piperazine” could be used in the development of new drugs with similar properties.
Mecanismo De Acción
Target of Action
2-(3-Fluorophenyl)piperazine is a complex compound with multiple potential targets. It is structurally similar to Flunarizine , which is a selective calcium antagonist with moderate other actions including antihistamine, serotonin receptor blocking, and dopamine D2 blocking activity . Therefore, it is plausible that 2-(3-Fluorophenyl)piperazine may also interact with these targets.
Mode of Action
Based on its structural similarity to flunarizine , it may interact with calcium channels, serotonin receptors, and dopamine D2 receptors.
Pharmacokinetics
Based on the pharmacokinetics of structurally similar compounds like flunarizine , it can be hypothesized that 2-(3-Fluorophenyl)piperazine is likely to be well absorbed from the gut, reach maximal blood plasma concentrations after a few hours, and bind extensively to plasma proteins .
Safety and Hazards
Direcciones Futuras
Recent advances in the synthesis of piperazine derivatives focus on C–H functionalization . This includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Propiedades
IUPAC Name |
2-(3-fluorophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAUULFUTVPSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392667 | |
| Record name | 2-(3-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)piperazine | |
CAS RN |
137684-17-4 | |
| Record name | 2-(3-fluorophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluorophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



